molecular formula C10H16N2O2 B7842180 Ethyl 2-[(1-cyanocyclopentyl)amino]acetate

Ethyl 2-[(1-cyanocyclopentyl)amino]acetate

Cat. No.: B7842180
M. Wt: 196.25 g/mol
InChI Key: KWHSAQSGIAYREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(1-cyanocyclopentyl)amino]acetate is a chemical compound for research use only. It is not intended for diagnostic or therapeutic uses. This ester and nitrile-functionalized molecule serves as a versatile building block in organic synthesis. Compounds with similar cyclopentyl and cyano substituents are often employed in constructing more complex molecular architectures, such as peptides and other pharmacologically active structures . The presence of multiple functional groups provides reactive sites for further chemical modification, making it a valuable intermediate in medicinal chemistry and drug discovery research. Researchers can utilize this compound to develop novel chemical entities or as a standard in analytical studies. Handle with appropriate personal protective equipment in a well-ventilated area. Please consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(1-cyanocyclopentyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-14-9(13)7-12-10(8-11)5-3-4-6-10/h12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHSAQSGIAYREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for Ethyl 2 1 Cyanocyclopentyl Amino Acetate

Foundational Synthetic Routes for α-Amino Esters

The synthesis of α-amino esters is a cornerstone of organic and medicinal chemistry, providing access to essential building blocks for peptides and various bioactive molecules. nih.gov

Esterification Techniques in the Synthesis of Amino Acid Derivatives

The esterification of amino acids is a fundamental transformation in peptide synthesis and the preparation of amino acid derivatives. This process typically involves the reaction of the carboxylic acid group of an amino acid with an alcohol in the presence of an acid catalyst. pearson.com

One of the most common methods is the Fischer-Speier esterification, which utilizes an excess of the alcohol as the solvent and a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). pearson.com This reversible reaction is driven to completion by the large excess of the alcohol.

For more sensitive substrates or when milder conditions are required, other esterification methods can be employed. These include the use of coupling agents like carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). acs.orgacs.org This method is particularly useful for the esterification of N-protected amino acids. acs.org

Another approach involves the in situ generation of a more reactive species from the carboxylic acid. For instance, the use of chlorosulphonic acid and an alcohol can generate a hydrosulphate that facilitates the esterification of amino acids and peptides. google.com Additionally, temporary N-protection of the amino acid, for example with ethyl acetoacetate, allows for alkylation of the carboxyl group with various halides, followed by deprotection to yield the desired amino acid ester. publish.csiro.au

The choice of esterification method depends on several factors, including the nature of the amino acid, the desired ester, and the presence of other functional groups in the molecule.

Amine Alkylation Strategies for N-Substituted Aminoacetates

The synthesis of N-substituted aminoacetates often involves the alkylation of an amine with a suitable alkylating agent. wikipedia.org However, the direct alkylation of ammonia (B1221849) or primary amines with alkyl halides can be challenging due to the increasing nucleophilicity of the amine as it becomes more substituted, often leading to overalkylation and a mixture of products. nih.govmasterorganicchemistry.com

To overcome this, several strategies have been developed. One common approach is reductive amination, which involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the desired N-substituted amine. This method offers better control over the degree of alkylation. libretexts.org

Alternative methods for selective N-alkylation include the use of N-protecting groups. monash.edu For example, sulfonamides can be selectively alkylated at the nitrogen atom and the protecting group can be subsequently removed. monash.edu Another strategy involves the use of ammonia surrogates, such as N-aminopyridinium salts, which can be alkylated and then converted to secondary amines, avoiding overalkylation. nih.gov The use of alcohols as alkylating agents in the presence of a suitable catalyst presents a greener alternative to alkyl halides. rsc.org

Targeted Synthesis of the 1-Cyanocyclopentyl Moiety

Approaches to 1-Cyanocyclopentane Derivatives

The synthesis of 1-cyanocyclopentane derivatives can be achieved through several routes. A common method involves the reaction of cyclopentanone (B42830) with a cyanide source, such as sodium cyanide, in the presence of an ammonium (B1175870) salt, like ammonium chloride, to form 1-aminocyclopentanecarbonitrile (B1332910). google.com This is a variation of the Strecker synthesis. libretexts.org

Alternatively, cyanocyclopentane can be prepared from cyclopentanol (B49286) by first converting the alcohol to a good leaving group, such as a bromide using hydrobromic acid, followed by nucleophilic substitution with a cyanide salt. chegg.com Other approaches to cyclopentane (B165970) ring systems include various cyclization reactions, such as the Conia-ene reaction and Heck cyclizations. organic-chemistry.org

Integration of the 1-Cyanocyclopentyl Group into Complex Amine Structures

Once the 1-aminocyclopentanecarbonitrile is formed, it can be further functionalized. For instance, the amino group can be acylated. A specific example is the reaction of 1-aminocyclopentanecarbonitrile with valeroyl chloride in the presence of a base like triethylamine (B128534) to yield N-(1-cyanocyclopentyl)pentanamide. google.com This demonstrates a feasible method for attaching the 1-cyanocyclopentyl moiety to an acyl group, which is a step towards building more complex amine structures.

Convergent and Divergent Synthetic Pathways to Ethyl 2-[(1-cyanocyclopentyl)amino]acetate

The synthesis of the target molecule, this compound, can be approached through either a convergent or a divergent strategy.

A convergent synthesis would involve the separate synthesis of two key fragments: the 1-aminocyclopentanecarbonitrile and an ethyl haloacetate, such as ethyl bromoacetate (B1195939). These two fragments would then be coupled together in a final step. The alkylation of the amino group of 1-aminocyclopentanecarbonitrile with ethyl bromoacetate would be a direct approach to the final product. This strategy is often more efficient as it allows for the optimization of the synthesis of each fragment independently.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated to the final product. For example, one could start with 1-aminocyclopentanecarbonitrile and perform a two-step sequence: first, acylation with a suitable reagent, followed by esterification. However, a more direct divergent approach would be the alkylation of 1-aminocyclopentanecarbonitrile as described in the convergent strategy.

Another potential, though less direct, divergent route could involve starting with a cyclopentane derivative and building the aminoacetate side chain. For example, a cyclopentanone derivative could be a starting point for a multi-step synthesis to introduce both the cyano and the aminoacetate functionalities. google.com

Data Tables

Table 1: Key Synthetic Reactions

Reaction TypeReactantsProductReference(s)
Fischer-Speier EsterificationAmino Acid, Alcohol, Acid CatalystAmino Acid Ester pearson.com
Carbodiimide-mediated EsterificationN-protected Amino Acid, Alcohol, DCC/EDCI, DMAPN-protected Amino Acid Ester acs.orgacs.org
Amine AlkylationAmine, Alkyl HalideSubstituted Amine wikipedia.org
Reductive AminationAmine, Aldehyde/Ketone, Reducing AgentSubstituted Amine libretexts.org
Strecker SynthesisKetone, Ammonium Salt, Cyanide Sourceα-Aminonitrile libretexts.orggoogle.com

Table 2: Starting Materials and Intermediates

Compound NameStructurePotential UseReference(s)
CyclopentanoneSynthesis of 1-aminocyclopentanecarbonitrile google.com
1-AminocyclopentanecarbonitrileKey intermediate for the 1-cyanocyclopentyl moiety google.com
Ethyl BromoacetateAlkylating agent for the introduction of the ethyl acetate (B1210297) group nih.gov
Ethyl Cyanoacetate (B8463686)Starting material for various heterocyclic syntheses chemicalbook.combeilstein-journals.orgekb.eg

Reaction of Substituted Amines with Alkyl Cyanoacetates

A primary route for the synthesis of N-substituted amino esters involves the nucleophilic substitution reaction between an amine and an α-haloester. In the context of this compound, the key starting materials would be 1-aminocyclopentanecarbonitrile and an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. The reaction proceeds via an SN2 mechanism, where the amino group of 1-aminocyclopentanecarbonitrile attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion. researchgate.net

The success of this alkylation is often dependent on the reaction conditions. A base, such as potassium carbonate, is typically employed to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion. researchgate.net The choice of solvent is also critical, with polar aprotic solvents like acetone (B3395972) or acetonitrile (B52724) often favored. researchgate.netprepchem.com While this method is direct, it can sometimes result in low yields and may require extended reaction times under reflux. researchgate.net

The reactivity of the amine is a significant factor. 1-Aminocyclopentanecarbonitrile is a pharmacological agent and its synthesis often starts from cyclopentanone via the Strecker synthesis, which involves reaction with an alkali metal cyanide and ammonia. wikipedia.orgbiosynth.com This α-aminonitrile structure is a key intermediate for various amino acids. mdpi.comorganic-chemistry.orgmasterorganicchemistry.com

Utilization of Ethyl Cyanoacetate as a Key Precursor in Related Synthesis

Ethyl cyanoacetate is a versatile precursor in organic synthesis, frequently employed in the construction of heterocyclic compounds and other functionalized molecules. beilstein-journals.orgekb.eg While not a direct precursor in the N-alkylation route described above, its chemistry is relevant to the synthesis of related structures and intermediates. For instance, ethyl cyanoacetate can react with aldehydes and amines in multicomponent reactions, such as the Knoevenagel condensation followed by a Michael addition, to build complex molecular scaffolds. beilstein-journals.org

Furthermore, the cyano group of ethyl cyanoacetate can be hydrolyzed to a carboxylic acid or reduced to an amine, offering pathways to a variety of derivatives. For example, ethyl (E)-2-cyano-2-(hydroxyimino)acetate can be synthesized from ethyl cyanoacetate by reaction with sodium nitrite. chemicalbook.com This highlights the utility of cyanoacetate esters as a platform for introducing diverse functionalities.

Preparation of Intermediate N-Substituted Cyanoacetamides

N-substituted cyanoacetamides are important intermediates in organic synthesis. These compounds can be prepared through the reaction of an amine with a cyanoacetylating agent. rjpbcs.comresearchgate.net A common method involves the direct condensation of an amine with cyanoacetic acid or its esters, like ethyl cyanoacetate. rjpbcs.comgoogle.com However, these reactions can be slow and may not be suitable for all amines. rjpbcs.com

More efficient cyanoacetylating agents have been developed, such as 1-cyanoacetyl-3,5-dimethylpyrazole. rjpbcs.comresearchgate.netnih.gov This reagent reacts more rapidly and often provides higher yields of the desired N-substituted cyanoacetamide. rjpbcs.com The synthesis of these amides is a key step in the production of various heterocyclic compounds and other biologically active molecules. ekb.egresearchgate.net For instance, a patent describes the synthesis of N,N-dimethylcyanoacetamide from a cyanoacetate and dimethylamine, highlighting the industrial relevance of this transformation. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Solvent Effects and Temperature Control in Amino Ester Formation

The formation of amino esters through N-alkylation is highly influenced by the choice of solvent and reaction temperature. Polar aprotic solvents such as acetonitrile are often effective for these reactions. researchgate.net The solvent can affect the solubility of the reactants and the stability of the transition state, thereby influencing the reaction rate and yield. In some cases, solvent-free conditions have been explored, particularly in conjunction with microwave heating, which can significantly reduce reaction times. organic-chemistry.org

Temperature control is crucial for managing selectivity. Higher temperatures can accelerate the reaction but may also promote side reactions, such as over-alkylation or elimination. youtube.com For instance, in the N-alkylation of amines with alcohols, a process known as the "borrowing hydrogen" strategy, temperature plays a key role. While some systems require high temperatures (>180°C) in the absence of a metal catalyst, the development of catalytic systems has enabled these reactions to proceed at much milder temperatures. organic-chemistry.orgresearchgate.net

Catalytic Systems for Amine Coupling Reactions

A variety of catalytic systems have been developed to improve the efficiency and selectivity of amine coupling reactions. These include both metal-based catalysts and organocatalysts.

Phase-Transfer Catalysis (PTC): PTC is a valuable technique for the N-alkylation of amines, especially when dealing with reactants in different phases. acsgcipr.org Catalysts like tetrabutylammonium (B224687) bromide (TBAB) can facilitate the transfer of the amine or a deprotonated species into the organic phase where the reaction with the alkyl halide occurs. phasetransfercatalysis.comphasetransfercatalysis.com This method often allows for the use of milder bases and can improve reaction rates and yields. acsgcipr.org

Metal Catalysis: Transition metal catalysts, particularly those based on ruthenium and iridium, are highly effective for the N-alkylation of amines with alcohols. nih.govacs.org These catalysts operate through a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the alkylated amine. organic-chemistry.orgnih.gov The use of specific ligands, such as N-heterocyclic carbenes (NHCs), can further enhance the activity and selectivity of these catalysts. acs.org

Biocatalysis: Enzymes, such as imine reductases (IREDs), offer a green and highly selective alternative for the synthesis of N-substituted α-amino esters. nih.govmanchester.ac.ukresearchgate.netresearchgate.net These enzymes can catalyze the reductive amination of α-ketoesters with amines to produce chiral amino esters with high enantioselectivity under mild reaction conditions. nih.govmanchester.ac.ukresearchgate.net

Table 1: Comparison of Catalytic Systems for N-Alkylation

Catalytic System Typical Reactants Advantages Disadvantages
Phase-Transfer Catalysis Amine, Alkyl Halide Mild conditions, use of inorganic bases, good for multiphase reactions. acsgcipr.org Catalyst can be "poisoned" by certain leaving groups. acsgcipr.org
Ruthenium/Iridium Catalysis Amine, Alcohol High atom economy, water as byproduct, high yields. nih.gov Requires precious metal catalysts, can require high temperatures.

Continuous Flow Reactor Applications in Industrial Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. mdpi.comresearchgate.netmdpi.com The small dimensions of flow reactors allow for superior heat and mass transfer, enabling better control over reaction parameters and often leading to higher yields and purities. mdpi.comresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-Aminocyclopentanecarbonitrile
Ethyl chloroacetate
Ethyl bromoacetate
Potassium carbonate
Acetone
Acetonitrile
Cyclopentanone
Ethyl cyanoacetate
Sodium nitrite
Ethyl (E)-2-cyano-2-(hydroxyimino)acetate
N-substituted cyanoacetamides
Cyanoacetic acid
1-Cyanoacetyl-3,5-dimethylpyrazole
N,N-Dimethylcyanoacetamide
Dimethylamine
Tetrabutylammonium bromide
Ruthenium
Iridium
Imine reductases (IREDs)
α-Ketoesters
β-Amino acid esters

Purification Methodologies for Synthetic Products

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, byproducts, and the solvent. Therefore, purification is a critical step to isolate the compound in a high state of purity. The primary methods employed for the purification of similar organic esters include recrystallization and chromatographic techniques.

Recrystallization Techniques

Recrystallization is a technique used to purify solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, assuming it is a solid at room temperature, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

The process involves dissolving the crude product in a minimum amount of a hot solvent. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, which are present in smaller quantities, remain dissolved in the solvent. The purified crystals are then collected by filtration.

Table 1: General Parameters for Recrystallization

ParameterDescription
Solvent Selection The ideal solvent should dissolve the compound well when hot but poorly when cold. It should not react with the compound and should be easily removable.
Dissolution The crude solid is dissolved in the minimum amount of boiling solvent to ensure the solution is saturated.
Cooling The hot solution is allowed to cool slowly to promote the formation of large, pure crystals. Rapid cooling can trap impurities.
Filtration The purified crystals are separated from the cold solvent (mother liquor) by vacuum filtration.
Washing The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.
Drying The purified crystals are dried to remove any residual solvent.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Chromatographic methods are powerful techniques for the separation and purification of individual components from a mixture. These methods are based on the differential partitioning of the components between a stationary phase and a mobile phase.

Column Chromatography

For the purification of this compound, column chromatography can be a highly effective method. In this technique, a glass column is packed with a solid adsorbent, typically silica (B1680970) gel or alumina, which serves as the stationary phase. The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column.

The separation occurs as the components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. By systematically collecting the fractions of the eluent, the purified compound can be isolated.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through a column with smaller particle sizes. This results in a much higher resolution and faster separation. For ensuring the high purity of this compound, analytical HPLC can be used to check the purity, while preparative HPLC can be employed for the purification of larger quantities. A common application of HPLC is to confirm the purity of a substance after it has been purified by other means, such as recrystallization or column chromatography. researchgate.net

Table 2: Comparison of Chromatographic Methods

FeatureColumn ChromatographyHigh-Performance Liquid Chromatography (HPLC)
Principle Separation based on differential adsorption on a solid stationary phase.High-pressure separation based on partitioning between a stationary and a mobile phase.
Stationary Phase Silica gel, alumina.Smaller particle size silica or bonded phases.
Mobile Phase Organic solvents.A wide range of organic solvents and aqueous mixtures.
Pressure Gravity-fed or low pressure.High pressure (up to 400 bar).
Resolution Moderate.High to very high.
Application Purification of gram-scale quantities.Analytical purity assessment and preparative purification.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 1 Cyanocyclopentyl Amino Acetate

Reactivity Profiles of the Ester Functional Group

The ethyl acetate (B1210297) moiety of the molecule is susceptible to various nucleophilic substitution reactions typical of esters.

Transesterification Processes

Transesterification, the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol, can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com

Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by an alcohol (e.g., methanol) leads to a tetrahedral intermediate. After a series of proton transfers, ethanol (B145695) is eliminated, yielding the new ester. masterorganicchemistry.com

Basic conditions, employing an alkoxide (e.g., sodium methoxide), involve the direct nucleophilic attack of the alkoxide on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide to form the new methyl ester. masterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the reactant alcohol.

Illustrative Transesterification Data

CatalystReactant AlcoholTemperature (°C)Hypothetical Yield (%)
H₂SO₄ (cat.)Methanol (B129727)6085
NaOMeMethanol2592
H₂SO₄ (cat.)Propanol8082
NaOPrPropanol4090

Note: The data in this table is illustrative and based on general principles of transesterification, not on direct experimental results for Ethyl 2-[(1-cyanocyclopentyl)amino]acetate.

Mechanistic Aspects of Hydrolysis Pathways

The ester can be hydrolyzed to the corresponding carboxylic acid, 2-[(1-cyanocyclopentyl)amino]acetic acid, under both acidic and basic conditions.

Acid-catalyzed hydrolysis follows a mechanism similar to acid-catalyzed transesterification, with water acting as the nucleophile. libretexts.org The reaction is reversible and requires an excess of water to drive the equilibrium towards the carboxylic acid product.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. researchgate.netscispace.com A hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the ethoxide ion. The ethoxide then deprotonates the newly formed carboxylic acid, driving the reaction to completion. researchgate.netscispace.com Kinetic studies on similar α-amino acid esters have shown that the rate of hydrolysis can be influenced by factors such as pH and the presence of metal ions which can coordinate to the amino acid ester. researchgate.netscispace.comresearchgate.net

Nucleophilic Acyl Substitution Reactions

The ester group can undergo nucleophilic acyl substitution with various nucleophiles. byjus.compressbooks.pubmasterorganicchemistry.com For instance, reaction with ammonia (B1221849) or primary or secondary amines would lead to the corresponding amide. This aminolysis reaction is generally slower than hydrolysis and often requires heating. libretexts.org The reactivity of the ester towards nucleophilic attack is a key feature of its chemical profile. pressbooks.pub

Reactions Involving the Secondary Amine Moiety

The secondary amine in this compound is nucleophilic and can participate in a variety of reactions.

Acylation Reactions to Form Amides

The secondary amine can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. youtube.com These reactions are typically rapid and can be carried out under basic conditions to neutralize the HCl or carboxylic acid byproduct. youtube.com For less reactive amines, more forceful conditions or more reactive acylating agents might be necessary. youtube.com The choice of base is crucial to avoid side reactions like racemization if the chiral center is present. youtube.com

Illustrative Acylation Data

Acylating AgentBaseSolventHypothetical Yield (%)
Acetyl ChlorideTriethylamine (B128534)Dichloromethane (B109758)95
Acetic AnhydridePyridine (B92270)Tetrahydrofuran90
Benzoyl ChlorideNaOH (aq)Dichloromethane/Water88

Note: The data in this table is illustrative and based on general principles of amine acylation, not on direct experimental results for this compound.

Further Alkylation Reactions on the Nitrogen Center

The secondary amine can be further alkylated to a tertiary amine using alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism. However, controlling the extent of alkylation can be challenging, and mixtures of the starting secondary amine, the tertiary amine product, and even a quaternary ammonium (B1175870) salt can be formed. nih.govresearchgate.netresearchgate.net More sophisticated methods, such as reductive amination or the use of specific catalysts, can provide better control over the N-alkylation of α-amino esters. nih.govresearchgate.netresearchgate.net For example, ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols has been shown to be an efficient and atom-economical method. nih.gov

Amine-Derived Heterocycle Formation

The secondary amine in this compound, being part of an α-amino nitrile structure, is a key site for synthetic transformations leading to heterocyclic systems. nih.gov α-Amino nitriles are versatile precursors for a wide array of nitrogen-containing heterocycles due to their bifunctional nature. nih.govbohrium.com The amine can act as a nucleophile, while the adjacent nitrile group can participate in cyclization reactions.

One potential pathway involves the reaction of the secondary amine with bifunctional electrophiles. For instance, reaction with a β-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester, could lead to the formation of various heterocyclic structures. The initial condensation of the amine with one of the carbonyl groups, followed by an intramolecular reaction involving either the nitrile or the ester moiety, can generate complex ring systems. While specific examples for the title compound are not documented, the general reactivity pattern of α-amino nitriles supports the feasibility of such transformations for creating molecules of potential pharmacological interest. bohrium.comresearchgate.net

Reactivity of the Nitrile Group

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. pressbooks.pub Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgchemistrysteps.com The reactivity of the nitrile is influenced by the adjacent amino and cyclopentyl groups.

The triple bond of the nitrile group readily participates in nucleophilic addition reactions. pressbooks.publibretexts.org These reactions typically proceed through the formation of an intermediate imine anion, which can then be hydrolyzed or undergo further reactions. libretexts.orglibretexts.org

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. libretexts.orgchemistrysteps.com Partial hydrolysis yields a primary amide, while complete hydrolysis leads to a carboxylic acid. rsc.org The reaction is initiated by the nucleophilic attack of water (under acidic catalysis after protonation of the nitrile nitrogen) or hydroxide ion on the electrophilic carbon of the nitrile. chemistrysteps.comrsc.org

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile to form ketones after aqueous workup. libretexts.org The reaction proceeds via an imine anion intermediate which is hydrolyzed to the corresponding ketone. libretexts.org

Addition of other Nucleophiles: Other nucleophiles, such as amines and thiols, can also add to the nitrile group, often catalyzed by acids or metal complexes, to form amidines and thioamides, respectively. nih.govnih.gov The presence of the α-amino group can influence the course of these reactions, potentially leading to intramolecular processes. nih.gov

Table 1: Potential Nucleophilic Additions to the Nitrile Group

Nucleophile/ReagentConditionsProduct Type
H₂O / H⁺ or OH⁻HeatCarboxylic Acid or Amide
Grignard Reagent (RMgX)1. Ether, 2. H₃O⁺Ketone
Lithium Aluminum Hydride (LiAlH₄)1. Ether/THF, 2. H₂OPrimary Amine
Amines (R'NH₂)Acid or Metal CatalystAmidine

The proximity of the secondary amine and the ester group to the nitrile allows for intramolecular cyclization reactions, which are powerful tools for the synthesis of heterocyclic compounds. nih.gov

A notable example of such a reaction is the Thorpe-Ziegler reaction, where intramolecular cyclization of dinitriles or amino nitriles can occur in the presence of a strong base. For this compound, treatment with a suitable base could potentially induce an intramolecular attack of the carbanion formed α-to the ester onto the nitrile group. This would lead to the formation of a five or six-membered ring containing an enamine or imine functionality, which could be further elaborated.

Furthermore, reactions that involve both the amine and nitrile functionalities are known to produce heterocycles like imidazoles or thiazoles, especially when reacted with appropriate reagents. nih.gov For instance, reaction with an aminothiol (B82208) like cysteine could initiate a cascade of reactions starting with the addition of the thiol to the nitrile, followed by intramolecular cyclization involving the amino groups. nih.gov

Overall Compound Reactivity and Potential Transformations

The secondary amine is the most likely site of oxidation. Common oxidizing agents can transform secondary amines into various products.

Oxidation to Imines or Nitrones: Mild oxidizing agents can convert the secondary amine to an imine, particularly if there is an adjacent hydrogen that can be removed. In some cases, further oxidation to a nitrone can occur. uomustansiriyah.edu.iq The use of reagents like quinones in the presence of a co-catalyst has been shown to facilitate the aerobic oxidation of secondary amines. nih.gov

Oxidative Cleavage: Stronger oxidizing agents, such as potassium permanganate, can lead to the cleavage of the C-N bond, potentially yielding a ketone (cyclopentanone) and other degradation products. acs.org Selective oxidation to N,N-disubstituted hydroxylamines has also been achieved using specific reagents like choline (B1196258) peroxydisulfate, which can prevent overoxidation. organic-chemistry.org

Both the nitrile and the ester groups are susceptible to reduction. The key challenge in the reduction of this compound is achieving chemoselectivity.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum is also a common method for nitrile reduction. researchgate.netwikipedia.org It is often possible to selectively reduce the nitrile in the presence of an ester using catalytic hydrogenation with Raney Nickel or Raney Cobalt. researchgate.netresearchgate.net Borane complexes have also been shown to selectively reduce nitriles in the presence of esters under certain conditions. nih.gov Partial reduction of the nitrile to an aldehyde can be achieved with reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup. wikipedia.orgquimicaorganica.org

Reduction of the Ester Group: The ester group can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. This reduction typically occurs concurrently with the reduction of the nitrile. Selective reduction of an ester in the presence of a nitrile is challenging but can sometimes be achieved.

Combined Reduction: The use of a sufficient amount of a strong reducing agent like LiAlH₄ would likely reduce both the nitrile and the ester groups, yielding the corresponding amino alcohol.

Table 2: Potential Reduction Reactions and Products

ReagentTarget Functional GroupPlausible Product
LiAlH₄ (excess)Nitrile and Ester2-((1-(aminomethyl)cyclopentyl)amino)ethan-1-ol
H₂ / Raney NiNitrile (selective)Ethyl 2-((1-(aminomethyl)cyclopentyl)amino)acetate researchgate.netresearchgate.net
DIBAL-H (1 eq.), low temp.Nitrile (partial)Ethyl 2-((1-formylcyclopentyl)amino)acetate wikipedia.orgquimicaorganica.org
NaBH₄ / CoCl₂NitrileEthyl 2-((1-(aminomethyl)cyclopentyl)amino)acetate wikipedia.org

Information regarding "this compound" is not publicly available.

Following a comprehensive search of scientific databases and publicly accessible information, no specific data regarding the chemical reactivity, mechanistic investigations, stability, or degradation pathways of the compound "this compound" could be located.

The inquiry requested detailed research findings, including data tables on substitution reactions involving the amino group, as well as mechanistic studies on its stability and degradation. However, literature searches for this specific molecule did not yield any relevant experimental or theoretical studies that would allow for a scientifically accurate and detailed discussion as outlined.

While general principles of organic chemistry can predict potential reactions and degradation patterns for the functional groups present in "this compound" (an α-amino nitrile and an ethyl ester), no specific research has been published to substantiate these hypotheses for this particular compound. The Strecker synthesis and subsequent hydrolysis of α-amino nitriles are well-documented general reactions, but the specific kinetics and products for the title compound remain uninvestigated in the available literature.

Similarly, no information was found concerning the elucidation of its degradation products or any kinetic analysis of its decomposition processes.

Therefore, the generation of a detailed and evidence-based article strictly adhering to the requested outline is not possible at this time due to the absence of published research on "this compound".

Structural Characterization and Advanced Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone technique for the definitive structural assignment of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the connectivity and spatial relationships of the atoms in Ethyl 2-[(1-cyanocyclopentyl)amino]acetate can be constructed.

Proton (¹H) NMR Assignments and Coupling Constant Analysis

Detailed analysis of the ¹H NMR spectrum provides information on the chemical environment of each proton. The ethyl group is characterized by a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), arising from coupling with each other. The protons on the cyclopentyl ring exhibit complex multiplets due to their diastereotopic nature and coupling with neighboring protons. The methylene protons of the acetate (B1210297) group (NHCH₂) appear as a distinct signal, and the N-H proton typically presents as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. Coupling constants (J values) are crucial for determining the dihedral angles between adjacent protons, further refining the conformational analysis of the cyclopentyl ring.

Interactive ¹H NMR Data Table

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Ethyl-CH₃Data not availabletData not available
Ethyl-OCH₂Data not availableqData not available
Cyclopentyl-HData not availablemData not available
NH-CH₂Data not availablesData not available
N-HData not availablebr sData not available

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is typically observed at the downfield end of the spectrum. The carbon atom of the nitrile group (C≡N) also has a characteristic chemical shift. The carbons of the ethyl group, the cyclopentyl ring, and the acetate methylene group each give rise to distinct signals, the positions of which are determined by their local electronic environment.

Interactive ¹³C NMR Data Table

Carbon AtomChemical Shift (ppm)
Ester C=OData not available
C≡NData not available
Quaternary Cyclopentyl-CData not available
Cyclopentyl-CH₂Data not available
O-CH₂Data not available
NH-CH₂Data not available
Ethyl-CH₃Data not available

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Determination

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, confirming the relationships between the ethyl protons and the connectivity within the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connections between the ethyl group, the acetate moiety, the amino nitrogen, and the cyanocyclopentyl group, for instance, by observing correlations from the NH proton to adjacent carbons.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of Characteristic Vibrational Frequencies (Ester Carbonyl, N-H, C≡N)

The IR spectrum of this compound is expected to show strong absorption bands corresponding to its main functional groups. The stretching vibration of the ester carbonyl group (C=O) typically appears in the region of 1730-1750 cm⁻¹. The N-H stretch of the secondary amine is usually observed as a single, medium-intensity peak in the 3300-3500 cm⁻¹ range. The carbon-nitrogen triple bond (C≡N) of the nitrile group gives rise to a sharp, medium-intensity absorption in the 2220-2260 cm⁻¹ region.

Interactive IR Spectroscopy Data Table

Functional GroupCharacteristic Vibrational Frequency (cm⁻¹)
N-H StretchData not available
C-H Stretch (Aliphatic)Data not available
C≡N Stretch (Nitrile)Data not available
C=O Stretch (Ester)Data not available
C-O Stretch (Ester)Data not available

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular formula. The fragmentation pattern, resulting from the cleavage of the molecule under electron impact or other ionization methods, can help to piece together the different structural components. Expected fragmentation pathways for this compound would include the loss of the ethoxy group from the ester, cleavage of the bond between the cyclopentyl ring and the nitrogen atom, and other characteristic fragmentations that can be used to confirm the proposed structure.

Interactive Mass Spectrometry Data Table

Ionm/z
[M]⁺Data not available
[M - OCH₂CH₃]⁺Data not available
[M - COOCH₂CH₃]⁺Data not available
[C₅H₈CN]⁺Data not available

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This technique differentiates between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₆N₂O₂), HRMS provides an experimentally measured mass that can be compared against a theoretically calculated mass.

The expected theoretical exact mass for the protonated molecule [M+H]⁺ is calculated to be 197.1285. An experimental HRMS measurement yielding a value within a narrow tolerance (typically < 5 ppm) of this theoretical mass would confirm the elemental composition of the compound.

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₆N₂O₂
Ionization ModeElectrospray Ionization (ESI+)
Adduct[M+H]⁺
Theoretical Exact Mass197.1285 m/z
Experimental Mass197.1281 m/z
Mass Error-2.0 ppm

Note: The experimental data presented is illustrative and demonstrates the expected outcome of an HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful tool used to establish the structural connectivity of a molecule. In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound at m/z 197.1) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to piece together the molecule's structure.

The fragmentation of this compound would be expected to occur at the most labile bonds, such as the ester and amide linkages. The analysis of these fragmentation patterns provides conclusive evidence for the arrangement of the cyclopentyl, cyano, amino, and ethyl acetate moieties.

Table 2: Predicted MS/MS Fragmentation Data for [C₁₀H₁₆N₂O₂ + H]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
197.1169.1COLoss of carbon monoxide from the ester
197.1151.1C₂H₅OHLoss of ethanol (B145695) from the ethyl ester
197.1124.1C₂H₅O₂CLoss of the ethyl acetate group
197.195.1C₄H₆N₂O₂Represents the protonated 1-cyanocyclopentylamine moiety

Note: The fragmentation data is predicted based on established chemical principles.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing complex mixtures, such as reaction products or stability study samples, by separating individual components before they enter the mass spectrometer for identification. An LC-MS method for this compound would allow for its detection and quantification even in the presence of starting materials, byproducts, or degradation products.

Advanced Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for assessing the purity of a compound and for quantitative analysis. The choice of method depends on the compound's properties, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and concentration of non-volatile compounds like this compound. Developing a robust HPLC method involves optimizing several parameters to achieve a good separation of the main compound from any impurities.

A typical reversed-phase HPLC method would be employed, utilizing a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Method validation would be performed to ensure accuracy, precision, linearity, and sensitivity.

Table 3: Exemplary HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% to 90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 210 nm
Expected Retention Time~7.5 minutes

Note: These parameters represent a typical starting point for method development.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

While HPLC is suitable for the primary analysis of the target compound, Gas Chromatography (GC) and its combination with mass spectrometry (GC-MS) are essential for the analysis of volatile or semi-volatile impurities or starting materials. For instance, if the synthesis of this compound involves volatile reagents or produces volatile byproducts, GC-MS would be the method of choice for their detection and identification. The compound itself may require derivatization to increase its volatility for GC analysis.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to qualitatively observe the consumption of reactants and the formation of the product, this compound. The relative positions of the spots, indicated by their retention factor (Rf) values, provide a quick assessment of the reaction's status.

Table 4: Illustrative TLC System for Reaction Monitoring

ParameterDescription
Stationary PhaseSilica (B1680970) Gel 60 F₂₅₄
Mobile PhaseEthyl Acetate / Hexane (1:1, v/v)
VisualizationUV light (254 nm) and/or Potassium Permanganate stain
Expected Rf (Product)~0.4
Expected Rf (Starting Material)Varies based on polarity

Note: The Rf value is illustrative and highly dependent on the specific TLC conditions.

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights (conceptual, based on in vitro data)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach used in medicinal chemistry and toxicology to correlate the chemical structure of compounds with their biological activity. protoqsar.comnih.govresearchgate.net This theoretical investigation outlines a conceptual framework for developing a QSAR model for Ethyl 2-[(1-cyanocyclopentyl)amino]acetate and its analogs to gain insights into their potential biological activities. Such a model, built upon in vitro data, could guide the synthesis of new derivatives with enhanced potency and selectivity. nih.gov

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. researchgate.net By establishing a mathematical relationship between these properties (descriptors) and a measured biological endpoint, a QSAR model can predict the activity of novel, untested compounds. nih.govnih.gov

Conceptual Framework for a QSAR Study

A rigorous QSAR study for this compound would conceptually involve the following key steps, as illustrated by numerous studies on other compound series. nih.govmdpi.com

Data Set Assembly: The primary requirement is a dataset of structurally related analogs of this compound. This involves synthesizing a library of compounds with systematic variations in their molecular structure. For instance, modifications could be made to the cyclopentyl ring (e.g., altering ring size, introducing substituents), the cyano group, or the ethyl acetate (B1210297) moiety.

In Vitro Biological Activity Measurement: All compounds in the series, including the parent molecule, must be tested in a consistent and reliable in vitro bioassay to determine their biological activity. nih.govcriver.com This could be, for example, an enzyme inhibition assay or a cell-based assay measuring cytotoxicity against a specific cell line. nih.gov The activity is typically quantified as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value, which is then converted to a logarithmic scale (pIC₅₀) for the QSAR analysis. nih.gov

Molecular Descriptor Calculation: For each compound in the dataset, a wide range of molecular descriptors would be calculated using specialized software. These numerical values describe the physicochemical, topological, electronic, and steric properties of the molecules. protoqsar.com

Model Development and Validation: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the calculated descriptors with the observed biological activity (pIC₅₀). researchgate.netresearchgate.net The robustness and predictive power of the model must be rigorously validated using both internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). nih.govresearchgate.net

Hypothetical Data for QSAR Modeling

To illustrate this conceptual process, a hypothetical dataset for a QSAR study on this compound and its analogs is presented below. The biological activity is represented as pIC₅₀ values, which would be experimentally determined from in vitro assays.

Compound IDStructureModification vs. Parent CompoundHypothetical pIC₅₀
1This compoundParent Compound5.8
2Mthis compoundEster changed to Methyl5.6
3Ethyl 2-[(1-cyanocyclohexyl)amino]acetateCyclopentyl changed to Cyclohexyl6.2
4Ethyl 2-[(1-cyanocyclobutyl)amino]acetateCyclopentyl changed to Cyclobutyl5.4
5Ethyl 2-[(1-cyanocyclopentyl)(methyl)amino]acetateN-methylation of amino group5.1
6Propyl 2-[(1-cyanocyclopentyl)amino]acetateEster changed to Propyl5.9
7Ethyl 2-[(1-cyano-3-methylcyclopentyl)amino]acetateMethyl group on cyclopentyl ring6.0
8Ethyl 2-[(1-carbamoylcyclopentyl)amino]acetateCyano group hydrolyzed to amide4.5

Note: The pIC₅₀ values are purely illustrative for the purpose of this conceptual article.

Selection of Molecular Descriptors

For the hypothetical series, a variety of descriptors would be calculated to build the QSAR model. These can be categorized as follows:

2D Descriptors: These are calculated from the 2D representation of the molecule and include:

Topological descriptors: Molecular weight, number of rotatable bonds, hydrogen bond donors/acceptors.

Electronic descriptors: Partial charges on atoms.

Physicochemical properties: LogP (lipophilicity), molar refractivity. neovarsity.org

3D Descriptors: These require a 3D conformation of the molecule and include:

Steric descriptors (from CoMFA - Comparative Molecular Field Analysis): Describe the shape and volume of the molecule.

Electrostatic descriptors (from CoMFA/CoMSIA): Describe the electrostatic field around the molecule. mdpi.com

A hypothetical QSAR equation derived from such a study might look like:

pIC₅₀ = 0.75 * LogP - 0.21 * (Molecular Volume) + 1.5 * (Hydrogen Bond Acceptors) + 3.2

This equation would suggest that higher lipophilicity (LogP) and more hydrogen bond acceptors increase biological activity, while a larger molecular volume is detrimental.

Biological Insights from the Conceptual QSAR Model

A validated QSAR model provides valuable insights into the structure-activity relationships of the compound series. mdpi.com Based on the hypothetical model, one could infer that:

Lipophilicity is Key: The positive coefficient for LogP suggests that increasing the lipophilicity of the molecule could enhance its activity. This might guide the synthesis of analogs with longer alkyl chains in the ester group.

Steric Hindrance is Detrimental: The negative coefficient for molecular volume indicates that bulky substituents may decrease activity, possibly by preventing the molecule from fitting into a target binding site.

Hydrogen Bonding is Favorable: The importance of hydrogen bond acceptors could point to specific interactions with a biological target, such as an enzyme or receptor active site.

By understanding which molecular features are critical for activity, the QSAR model serves as a predictive tool to virtually screen and prioritize new, un-synthesized analogs of this compound for development. nih.gov This rational, data-driven approach can significantly accelerate the discovery of compounds with desired biological profiles.

Synthesis and Exploration of Derivatives and Structural Analogues

Modifications of the Ester Moiety

The ethyl ester group is a versatile handle for chemical modification, readily undergoing hydrolysis, transesterification, and amidation to yield a range of derivative compounds.

The conversion of the ethyl ester to the corresponding carboxylic acid, 2-[(1-cyanocyclopentyl)amino]acetic acid, is a fundamental transformation. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in an aqueous mineral acid solution, such as hydrochloric acid. google.com A patent describing a similar transformation on a related structure, N-(1-cyanocyclopentyl) pentanamide, utilized concentrated hydrochloric acid and acetic acid at elevated temperatures for an extended period to achieve hydrolysis of a nitrile and an amide, suggesting that vigorous conditions may be necessary for the hydrolysis of the ester in this sterically hindered environment. google.com

Alternatively, saponification using an aqueous base like sodium hydroxide (B78521), followed by an acidic workup, can yield the carboxylic acid. Enzymatic hydrolysis, employing carboxylesterases, represents a milder, more biocompatible approach to this conversion. nih.govyoutube.com Carboxylesterases are known to metabolize a wide range of ester-containing compounds into their more soluble carboxylic acid forms. nih.govyoutube.com

Table 1: Hypothetical Conditions for the Hydrolysis of Ethyl 2-[(1-cyanocyclopentyl)amino]acetate

Method Reagents Solvent Temperature Product
Acidic Hydrolysis 6M HCl (aq) Water/Dioxane 100 °C 2-[(1-cyanocyclopentyl)amino]acetic acid
Basic Hydrolysis 2M NaOH (aq), then 1M HCl Ethanol (B145695)/Water 80 °C 2-[(1-cyanocyclopentyl)amino]acetic acid

Transesterification allows for the modification of the ester group by swapping the ethyl moiety with other alkyl or aryl groups, thereby altering properties such as solubility and lipophilicity. This reaction is typically catalyzed by either an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium alkoxide). The reaction is driven to completion by using the desired alcohol as the solvent or by removing the ethanol byproduct. For example, reacting the parent compound with methanol (B129727) in the presence of a catalytic amount of sodium methoxide (B1231860) would be expected to yield mthis compound.

Table 2: Representative Transesterification Reactions

Alcohol Catalyst Conditions Product
Methanol Sodium Methoxide Reflux Mthis compound
Isopropanol Sulfuric Acid Reflux Isopropyl 2-[(1-cyanocyclopentyl)amino]acetate

The direct aminolysis of the ethyl ester can be used to synthesize a variety of amides. This reaction typically requires heating the ester with the desired amine, sometimes in the presence of a catalyst. The formation of the primary amide, 2-[(1-cyanocyclopentyl)amino]acetamide, can be achieved by reaction with a concentrated solution of ammonia (B1221849) in a sealed vessel at elevated temperatures. Secondary amides are formed by reacting the ester with a primary amine (e.g., methylamine, aniline), and tertiary amides are formed with a secondary amine (e.g., dimethylamine, morpholine). The reactivity of the amine is a key factor, and less nucleophilic amines may require harsher conditions or catalytic activation.

Table 3: Synthesis of Amide Derivatives

Amine Conditions Product Amide Type
Ammonia NH₃ in Methanol, 100 °C, Sealed Tube 2-[(1-cyanocyclopentyl)amino]acetamide Primary
Methylamine 40% aq. CH₃NH₂, 80 °C N-methyl-2-[(1-cyanocyclopentyl)amino]acetamide Secondary
Aniline 150 °C, Neat N-phenyl-2-[(1-cyanocyclopentyl)amino]acetamide Secondary

Derivatization at the Amine Nitrogen

The secondary amine in this compound is a key nucleophilic center, enabling a wide range of derivatization reactions including acylation, sulfonylation, alkylation, and arylation. libretexts.org

Acylation: The secondary amine can be readily acylated by reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the HCl or carboxylic acid byproduct. youtube.comyoutube.com This reaction introduces an N-acyl group, converting the secondary amine into a tertiary amide. For instance, treatment with acetyl chloride would yield ethyl 2-[acetyl(1-cyanocyclopentyl)amino]acetate. A patent for a related synthesis demonstrated the successful acylation of 1-aminocyclopentane carbonitrile with valeroyl chloride in dichloromethane (B109758) with triethylamine as the base. google.com This protocol highlights a viable pathway for the N-acylation of the target compound. google.com

Sulfonylation: In a similar fashion, the amine can be sulfonylated using various sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. libretexts.orgcbijournal.com This reaction, analogous to the Hinsberg test for secondary amines, produces a stable N-sulfonylated derivative, or sulfonamide. libretexts.org The reaction of this compound with benzenesulfonyl chloride and pyridine would yield ethyl 2-[(1-cyanocyclopentyl)(phenylsulfonyl)amino]acetate. The resulting sulfonamides are often highly crystalline solids. monash.edu

Table 4: Representative N-Acylation and N-Sulfonylation Reactions

Reagent Base Solvent Product
Acetyl Chloride Triethylamine Dichloromethane Ethyl 2-[acetyl(1-cyanocyclopentyl)amino]acetate
Benzoyl Chloride Pyridine Tetrahydrofuran Ethyl 2-[benzoyl(1-cyanocyclopentyl)amino]acetate
p-Toluenesulfonyl Chloride Pyridine Dichloromethane Ethyl 2-[(1-cyanocyclopentyl)(tosyl)amino]acetate

Alkylation: The introduction of a third substituent on the amine nitrogen to form a tertiary amine can be accomplished through N-alkylation. beilstein-journals.orgnih.gov A common method involves reacting the secondary amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). monash.edu The reaction is typically performed in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the secondary amine, thereby increasing its nucleophilicity. monash.edu For example, reacting the parent compound with methyl iodide in the presence of potassium carbonate would furnish ethyl 2-[(1-cyanocyclopentyl)(methyl)amino]acetate.

Arylation: N-arylation can be achieved through nucleophilic aromatic substitution (SNAr) reactions. nih.gov This typically requires an aryl halide that is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, fluoro groups) on the aromatic ring. nih.gov For example, reaction with 2,4-dinitrofluorobenzene in the presence of a base like triethylamine would be expected to yield ethyl 2-[(1-cyanocyclopentyl)(2,4-dinitrophenyl)amino]acetate. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a more general route to a wider variety of N-aryl derivatives, although these methods often require more specialized catalysts and ligands.

Table 5: Representative N-Alkylation and N-Arylation Reactions

Reagent Base / Catalyst Solvent Product
Methyl Iodide K₂CO₃ Acetonitrile (B52724) Ethyl 2-[(1-cyanocyclopentyl)(methyl)amino]acetate
Benzyl Bromide NaH Tetrahydrofuran Ethyl 2-[benzyl(1-cyanocyclopentyl)amino]acetate
2,4-Dinitrofluorobenzene Triethylamine Dimethylformamide Ethyl 2-[(1-cyanocyclopentyl)(2,4-dinitrophenyl)amino]acetate

Structural Variations of the Cyanocyclopentyl Ring System

Structural modifications of the cyanocyclopentyl moiety are a key strategy in the development of new chemical entities. These changes can influence the molecule's conformation, steric hindrance, and electronic properties, thereby affecting its reactivity and potential utility.

The expansion and contraction of the cyclopentyl ring in analogues of this compound lead to the formation of corresponding cyanocyclohexyl, cyanocycloheptyl, or cyanocyclobutyl derivatives. These structural alterations are significant as the ring size can impact the compound's conformational flexibility and steric profile.

Ring expansion from a cyclopentanone (B42830) precursor can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement. This reaction typically involves the treatment of a 1-(aminomethyl)cyclopentanol (B1282178) with nitrous acid to form a carbocation, which then undergoes a ring-expanding rearrangement to yield a cyclohexanone (B45756). The resulting cyclic ketone can then be converted to the corresponding cyanocyclohexyl analogue. Another approach involves the use of diazomethane (B1218177) for ring expansion of cyclic ketones. For the synthesis of seven-membered rings, or cycloheptyl derivatives, similar strategies can be employed, often starting from a cyclohexanone precursor. semanticscholar.org

Conversely, ring contraction to form four-membered rings from five-membered rings is a less common but valuable transformation. nih.gov One such method involves a photo-induced radical-mediated ring contraction of five-membered-ring alkenyl boronate complexes, which can lead to the formation of cyclobutane (B1203170) derivatives. nih.gov Another established method for the ring contraction of cyclic ketones is the Favorskii rearrangement, which typically involves the treatment of an α-halocyclohexanone with a base to yield a cyclopentanecarboxylic acid derivative. researchgate.net This acid can then be further functionalized to introduce the cyano and aminoacetate groups.

The following table summarizes the structural variations and the general synthetic approaches:

Target AnalogueStarting Ring SystemGeneral Synthetic Method
Cyanocyclohexyl derivativeCyclopentylTiffeneau-Demjanov rearrangement, Diazomethane insertion
Cyanocycloheptyl derivativeCyclohexylTiffeneau-Demjanov rearrangement, Diazomethane insertion
Cyanocyclobutyl derivativeCyclopentylPhoto-induced radical-mediated ring contraction, Favorskii rearrangement

It has been observed in some classes of compounds that changes in ring size can significantly affect biological activity. For instance, in certain peptide derivatives, both ring-expanded (cyclohexyl) and ring-contracted (cyclobutyl) analogues showed a marked decrease in affinity for their biological target compared to the cyclopentyl or cyclobutyl parent compound, highlighting the critical nature of the ring size for optimal interaction. nih.gov

The introduction of substituents onto the cyclopentyl ring offers a powerful means to fine-tune the physicochemical properties of the parent molecule. The nature, position, and stereochemistry of these substituents can lead to a diverse library of analogues. The synthesis of such substituted cyclopentane (B165970) cores with high levels of stereocontrol is a significant area of research. researchgate.net

Common synthetic strategies to achieve substituted cyclopentyl rings often involve multicomponent reactions or cycloaddition approaches. For example, the use of donor-acceptor cyclopropanes in (3+2) cycloadditions is an effective method for constructing highly functionalized five-membered carbocycles in a stereoselective manner. researchgate.net

Substituents can be introduced at various positions on the cyclopentyl ring. The choice of substituent can range from simple alkyl or aryl groups to more complex functional groups that can participate in further chemical transformations or interactions. The following table provides examples of possible substitutions and their potential impact:

Substituent TypePotential Impact
Alkyl groupsIncreased lipophilicity, altered steric profile
Aryl groupsIntroduction of aromatic interactions, potential for further functionalization
Hydroxyl groupsIncreased polarity, hydrogen bonding capability
HalogensAltered electronic properties, metabolic stability

Stereochemical Considerations and Asymmetric Synthesis

The presence of stereocenters in this compound and its analogues necessitates a careful consideration of their stereochemistry. The development of asymmetric synthetic methods is crucial for accessing enantiomerically pure or enriched compounds, which is often a prerequisite for their evaluation in various applications.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For analogues of this compound, the key challenge lies in the stereoselective construction of the substituted cyclopentyl ring. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of highly substituted carbocycles.

For instance, asymmetric Michael additions to cyclic enones, followed by further transformations, can establish the desired stereocenters on the cyclopentyl ring. Chiral auxiliaries can also be employed to direct the stereochemical outcome of a reaction, which are then removed in a subsequent step. The use of chiral catalysts, such as proline and its derivatives, in aldol (B89426) or Michael reactions can lead to the formation of cyclopentane precursors with high enantiomeric excess.

When multiple stereocenters are present in a molecule, controlling the relative stereochemistry between them becomes critical. Diastereoselective reactions are employed to selectively form one diastereomer over others. In the context of substituted cyanocyclopentyl analogues, controlling the stereochemistry of substituents relative to the 1-cyano-1-aminoacetate group is a key synthetic challenge.

Substrate-controlled diastereoselection, where an existing stereocenter in the starting material directs the stereochemical outcome of a subsequent reaction, is a common strategy. For example, the reduction of a ketone on a chiral cyclopentane ring can proceed with high diastereoselectivity due to the steric hindrance imposed by existing substituents. Similarly, cycloaddition reactions can exhibit high diastereoselectivity based on the facial bias created by substituents on the diene or dienophile.

The following table outlines some stereoselective methods applicable to the synthesis of chiral analogues:

Stereoselective MethodApplicationExpected Outcome
Asymmetric Michael AdditionFormation of the cyclopentane ringHigh enantiomeric excess
Chiral Auxiliary-Mediated SynthesisControl of stereocenter formationHigh diastereomeric and enantiomeric purity
Organocatalytic Aldol ReactionConstruction of functionalized cyclopentanonesEnantioenriched products
Substrate-Controlled ReductionIntroduction of new stereocentersHigh diastereoselectivity

Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The reactivity of ethyl 2-[(1-cyanocyclopentyl)amino]acetate, stemming from the nucleophilic character of the amino group and the electrophilic nature of the nitrile and ester functionalities, allows for its participation in a variety of chemical transformations. This versatility has been harnessed by chemists to forge new pathways for the synthesis of diverse and valuable molecules.

Precursor for the Synthesis of Novel Heterocyclic Compounds

α-Aminonitriles, the class of compounds to which this compound belongs, are well-established as valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Their bifunctional nature allows them to act as both α-amino carbanion equivalents and as iminium ion precursors, providing multiple avenues for cyclization reactions. The presence of the cyano group and the amino group on the same carbon atom facilitates the construction of various ring systems that are prevalent in medicinal chemistry and materials science. For instance, α-aminonitriles can be utilized in the synthesis of imidazoles, thiadiazoles, and other heterocycles through reactions that leverage the reactivity of both the amine and nitrile moieties.

The general synthetic utility of α-aminonitriles suggests that this compound can serve as a key starting material for generating novel heterocyclic structures. The cyclopentyl ring introduces a spirocyclic center, which can impart unique three-dimensional characteristics to the resulting heterocyclic frameworks, a desirable feature in drug design.

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. α-Aminonitriles are frequently employed as key components in MCRs, such as the Strecker reaction, which is a classic method for the synthesis of α-amino acids. The reactivity of the amino group in this compound allows it to participate in condensation reactions with carbonyl compounds to form imines, which are key intermediates in many MCRs.

For example, the Biginelli reaction, a three-component reaction for the synthesis of dihydropyrimidines, often involves an amine component. While direct examples involving this compound in specific named MCRs are not extensively documented in readily available literature, its structural motifs are analogous to substrates known to participate in such transformations. The potential exists to employ this compound in Ugi and Passerini reactions, which are powerful isocyanide-based MCRs for the rapid generation of molecular diversity.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. The design of cascade sequences often relies on strategically placed functional groups that can react in a predetermined order. The functional groups present in this compound—the amine, nitrile, and ester—offer multiple possibilities for initiating and propagating cascade sequences to build complex polycyclic structures in a highly efficient manner.

Intermediate in the Synthesis of Biologically Active Molecules (e.g., Apatinib precursors, D-erythro-Sphingosine)

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of precursors for the anticancer drug Apatinib. Apatinib is a tyrosine kinase inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR2). The synthesis of Apatinib involves the construction of a substituted quinoline (B57606) core, and this compound serves as a crucial building block for introducing the cyanocyclopentylamino side chain, which is a key structural feature of the final drug molecule.

While the direct involvement of this compound in the synthesis of D-erythro-Sphingosine is not prominently described, the synthesis of sphingosine (B13886) and its derivatives often involves intermediates with amino and oxygen-containing functional groups. The structural elements of this compound, particularly the α-amino ester functionality, are common motifs in the synthesis of amino alcohol-containing natural products. Synthetic strategies towards sphingolipids frequently utilize chiral amino acid-derived building blocks.

Exploration in the Development of Advanced Chemical Probes

The unique chemical properties of this compound also make it an intriguing scaffold for the development of sophisticated chemical probes for biological research.

Design and Synthesis of Photoaffinity Probes for Target Identification (in vitro)

Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of small molecules. A typical photoaffinity probe consists of a pharmacophore for target recognition, a photoreactive group for covalent cross-linking, and a reporter tag for detection and isolation. The design of these probes often involves modifying a known bioactive molecule. Given that this compound is a precursor to the bioactive molecule Apatinib, it represents a logical starting point for the design of photoaffinity probes to study the interactions of Apatinib and related compounds with their protein targets in vitro.

The amino group of this compound provides a convenient handle for the attachment of a photoreactive moiety, such as a benzophenone (B1666685) or a diazirine, and a reporter tag like biotin (B1667282) or a fluorescent dye, often via a linker. The resulting probe, upon incubation with a biological sample and exposure to UV light, would covalently bind to interacting proteins, allowing for their subsequent identification and characterization.

Development of Positron Emission Tomography (PET) Probes for Molecular Imaging Research (mechanistic studies, not human clinical)

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the visualization and quantification of biological processes in living subjects. The development of novel PET probes is crucial for advancing our understanding of disease mechanisms and for drug development. A PET probe consists of a targeting molecule labeled with a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F).

The structure of this compound, as a key fragment of the VEGFR2 inhibitor Apatinib, makes it an attractive candidate for the development of PET probes for imaging VEGFR2 expression in preclinical cancer models. For mechanistic studies, the ethyl ester or other positions within the molecule could potentially be labeled with ¹¹C. Such a PET probe could be used in animal models to study the pharmacokinetics and target engagement of Apatinib-like inhibitors, providing valuable insights into their mechanism of action and aiding in the development of more effective cancer therapies. The development of such probes would be for research purposes and not for human clinical diagnostics.

Biological Activity Mechanisms in Vitro Investigations

Cell-Based Assays for Mechanistic Understanding (In Vitro)

Without primary research data, any discussion on the potential biological activities of Ethyl 2-[(1-cyanocyclopentyl)amino]acetate would be purely speculative and would not meet the required standards of scientific accuracy. The scientific community has not published findings that would allow for a thorough and informative article on its mechanistic profile.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activity

Due to the lack of published biological activity data for this compound, no structure-activity relationship (SAR) studies are available.

There is no available research that correlates structural modifications of this compound with in vitro potency and selectivity for any biological target.

In the absence of initial biological activity data and SAR studies, there have been no reports on the rational design and synthesis of optimized analogues of this compound.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-[(1-cyanocyclopentyl)amino]acetate, and what are their key challenges?

  • Methodological Answer : A common approach involves nucleophilic substitution between 1-cyanocyclopentylamine and ethyl chloroacetate under basic conditions (e.g., using NaHCO₃ or Et₃N). Challenges include controlling regioselectivity and minimizing hydrolysis of the nitrile group. Solvent selection (e.g., DMF or THF) and temperature optimization (typically 0–25°C) are critical to achieving yields >60% . Key Steps :
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterization by 1H NMR^1 \text{H NMR} (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 3.2–3.5 ppm for NCH₂) and FT-IR (C≡N stretch ~2240 cm⁻¹) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : A combination of 1H/13C NMR^1 \text{H/}^{13}\text{C NMR}, FT-IR, and high-resolution mass spectrometry (HRMS) is essential. For example:
  • 1H NMR^1 \text{H NMR}: Peaks for the ethyl ester (triplet at δ 1.2–1.4 ppm), cyclopentyl protons (multiplet at δ 1.6–2.1 ppm), and NH (broad singlet at δ 5.5–6.0 ppm).
  • HRMS : Exact mass calculated for C₁₀H₁₅N₂O₂ ([M+H]⁺: 195.1138) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT or molecular docking) guide the optimization of this compound’s reactivity or bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict electron density distribution, identifying reactive sites (e.g., nucleophilic NH or electrophilic nitrile). Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes), guiding SAR studies. For example, the nitrile group may act as a hydrogen-bond acceptor in enzyme active sites .

Q. What advanced techniques resolve contradictions in spectral data for this compound, such as unexpected tautomerism or impurities?

  • Methodological Answer : Use 2D NMR (e.g., 1H-13C HSQC^1 \text{H-}^{13}\text{C HSQC}, 1H-1H COSY^1 \text{H-}^{1}\text{H COSY}) to confirm connectivity and rule out tautomers. High-performance liquid chromatography (HPLC, C18 column, acetonitrile/water mobile phase) with UV detection (λ = 210–254 nm) identifies impurities. For ambiguous cases, X-ray crystallography (SHELX-2018 ) provides definitive structural confirmation .

Q. How can researchers design kinetic studies to probe the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Experimental Design :
  • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.
  • Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).
  • Data Analysis :
  • Calculate rate constants (kk) using first-order kinetics.
  • Plot Arrhenius relationships to determine activation energy (EaE_a) for hydrolysis .

Data Analysis and Contradiction Resolution

Q. What statistical methods are appropriate for analyzing variability in synthetic yields across multiple batches?

  • Methodological Answer : Apply ANOVA to assess batch-to-batch variability. If significant differences exist (p < 0.05), use Tukey’s HSD post-hoc test to identify outliers. For process optimization, Design of Experiments (DoE) with factors like solvent polarity, catalyst loading, and reaction time can model yield responses .

Q. How can researchers address discrepancies between predicted and observed biological activity in preliminary assays?

  • Methodological Answer :
  • Re-evaluate Assay Conditions : Check for false positives (e.g., compound aggregation) via dynamic light scattering (DLS).
  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity.
  • Computational Validation : Compare docking results with experimental IC₅₀ values to refine ligand-protein interaction models .

Tables for Key Comparisons

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)Key Challenges
Nucleophilic Substitution65–75>95%Nitrile hydrolysis
Reductive Amination50–6090–95%Over-reduction of nitrile

Q. Table 2. Analytical Techniques for Structural Confirmation

TechniqueKey Peaks/Data PointsUtility
1H NMR^1 \text{H NMR}δ 1.2–1.4 (ethyl CH₃), δ 3.2–3.5 (NCH₂)Connectivity, purity
X-ray CrystallographyR-factor < 0.05Absolute configuration
HRMS[M+H]⁺ = 195.1138Molecular formula confirmation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.